N-benzyl-4-[cyclopropyl(methyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
N-benzyl-4-[cyclopropyl(methyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzyl group, a cyclopropyl group, a methylsulfamoyl group, and a benzo[d]thiazol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[cyclopropyl(methyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzo[d]thiazole core, followed by the introduction of the benzyl group, cyclopropyl group, and methylsulfamoyl group through various chemical reactions. Common reagents used in these steps include benzyl chloride, cyclopropylamine, and methylsulfonyl chloride. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and advanced equipment. Techniques such as continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[cyclopropyl(methyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and cyclopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of N-benzyl-4-[cyclopropyl(methyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-[cyclopropyl(methyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity.
Properties
IUPAC Name |
N-benzyl-4-[cyclopropyl(methyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c1-18-8-15-23-24(16-18)33-26(27-23)29(17-19-6-4-3-5-7-19)25(30)20-9-13-22(14-10-20)34(31,32)28(2)21-11-12-21/h3-10,13-16,21H,11-12,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKFREVCUWLPIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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